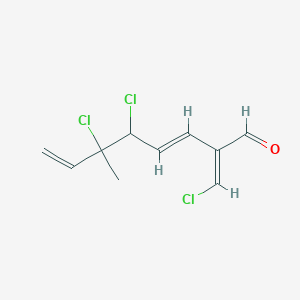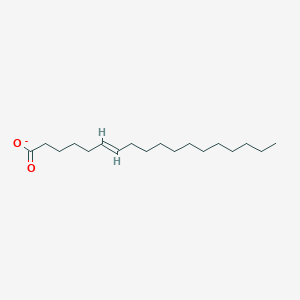
Petroselaidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Petroselaidate is an unsaturated fatty acid anion resulting from the deprotonation of the carboxy group of petroselaidic acid. The major species at pH 7.3. It is a long-chain fatty acid anion and an unsaturated fatty acid anion. It is a conjugate base of a petroselaidic acid.
Scientific Research Applications
Oxidation Studies :
- Petroselaidate has been a subject in the study of oxidation reactions. Farooq and Osman (2010) explored its oxidation with neutral potassium permanganate, leading to structurally isomeric hydroxy-ketoacids, which are significant in understanding chemical reactions and synthesis processes Farooq & Osman, 2010.
Properties and Behavior of Isomeric Acids :
- Singleton and Ward (1953) investigated the dilatometric properties of isomeric octadecenoic acids, including this compound, showing how its properties differ from other similar fatty acids Singleton & Ward, 1953.
Biochemical Studies :
- The biochemical effects of Petroselinum crispum, which contains this compound, were examined by Tang et al. (2015) in relation to antioxidant properties, DNA damage protection, and cancer cell behavior Tang et al., 2015.
Metabolic Studies :
- Lawson and Kummerow (1979) studied the β-oxidation of this compound by rat heart mitochondria, providing insights into metabolic processes and how different fatty acids are processed in biological systems Lawson & Kummerow, 1979.
properties
Molecular Formula |
C18H33O2- |
|---|---|
Molecular Weight |
281.5 g/mol |
IUPAC Name |
(E)-octadec-6-enoate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/p-1/b13-12+ |
InChI Key |
CNVZJPUDSLNTQU-OUKQBFOZSA-M |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)[O-] |
SMILES |
CCCCCCCCCCCC=CCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-Methyl-2,4-dimethylpyridine-3-yl)-3-cycloheptyl-3-[4-[4-fluorophenoxy]benzyl]urea](/img/structure/B1239342.png)

![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1239344.png)
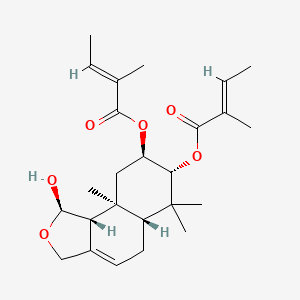
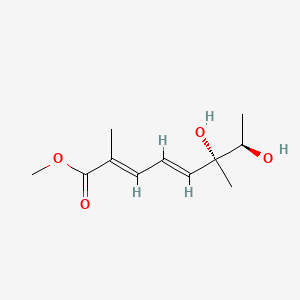
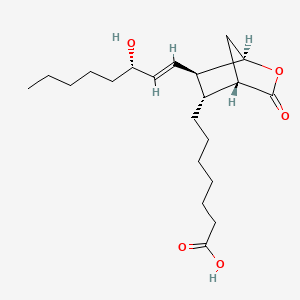

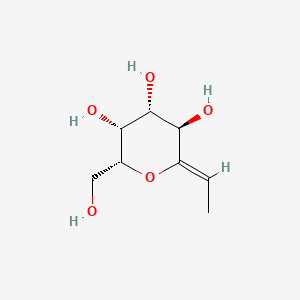
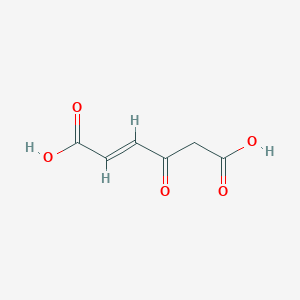

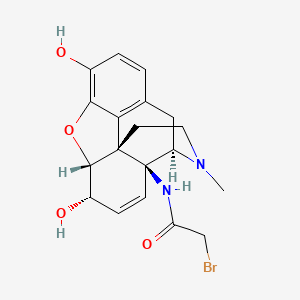
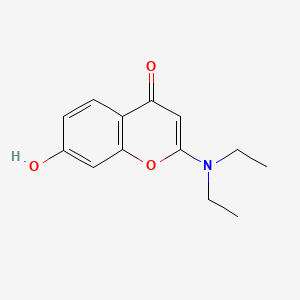
![[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B1239362.png)
